molecular formula C₆H₁₁ClO₅ B1140053 3-Chloro-3-deoxy-D-glucopyranose CAS No. 22933-89-7

3-Chloro-3-deoxy-D-glucopyranose

Cat. No. B1140053
CAS RN: 22933-89-7
M. Wt: 198.6
InChI Key:
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Description

Synthesis Analysis

The synthesis of derivatives similar to 3-Chloro-3-deoxy-D-glucopyranose, like 3-deoxy-3-fluoro-D-glucopyranose, involves sophisticated chemical reactions that ensure the introduction of the desired halogen atom into the glucose molecule while preserving the rest of its structure. Techniques such as catalytic and stereoselective synthesis are often employed to achieve high yields and selectivity for the desired product (Takeuchi, Higuchi, & Mukaiyama, 1997).

Molecular Structure Analysis

The molecular structure of these derivatives is characterized by their crystalline forms, which can reveal the presence of different anomers and the effects of substitution on the ring conformation. For instance, co-crystals of 3-deoxy-3-fluoro-α-D-glucopyranose and 3-deoxy-3-fluoro-β-D-glucopyranose have been studied, showing that the pyranosyl ring can assume various distorted chair structures depending on the substitution pattern (Zhang, Oliver, & Serianni, 2010).

Chemical Reactions and Properties

Chemical reactions involving these compounds often explore their reactivity towards other chemical agents. The chromic oxidation of 3-O-methyl-D-glucopyranose, for instance, can yield insights into the oxidative pathways and the impact of structural modifications on reactivity and product distribution (Frascaroli, Salas-peregrin, Sala, & Signorella, 2009).

Physical Properties Analysis

The physical properties of these derivatives, including solubility, melting point, and crystalline structure, are closely related to their molecular structure. Modifications like chloro or fluoro substitution significantly affect these properties, often studied through crystallography and NMR spectroscopy.

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards other compounds, are influenced by the presence of the halogen substituent. These properties can be deduced from studies on related compounds, highlighting the impact of such modifications on the overall chemical behavior of the molecule.

For detailed insights and further reading on similar compounds and methodologies, the following references are recommended:

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : Research has focused on the synthesis of derivatives of 3-deoxy-3-fluoro-D-glucopyranose, providing insights into methodologies for preparing similar compounds like 3-Chloro-3-deoxy-D-glucopyranose (Kováč, Yeh, & Glaudemans, 1987).
  • Crystal Structure Analysis : The crystallography of 3-deoxy-3-fluoro-D-glucopyranose was studied, providing valuable information on molecular structures, which can be relevant for understanding the properties of 3-Chloro-3-deoxy-D-glucopyranose (Zhang, Oliver, & Serianni, 2010).

Biochemical Applications

  • Carbohydrate Chemistry : The use of protecting groups in carbohydrate chemistry, which includes compounds like 3-Chloro-3-deoxy-D-glucopyranose, is an essential technique in advanced organic synthesis (Cunha, Pereira, Souza, & Ferreira, 1999).
  • Synthesis of Glycosides : The formation of glycosides, crucial in biochemistry and pharmaceuticals, uses derivatives of glucopyranose. The knowledge gained from these studies can be applied to the synthesis of glycosides derived from 3-Chloro-3-deoxy-D-glucopyranose (Gómez-Sánchez, Moya, & Bellanato, 1984).

Potential Therapeutic Applications

  • Antitumor Activities : Certain derivatives of D-glucopyranose have shown promise in antitumor activities, suggesting potential areas of exploration for 3-Chloro-3-deoxy-D-glucopyranose derivatives in cancer treatment (Myszka, Bednarczyk, Najder, & Kaca, 2003).

properties

{ "Design of the Synthesis Pathway": "The synthesis of 3-Chloro-3-deoxy-D-glucopyranose can be achieved through the chlorination of 3-deoxy-D-glucopyranose.", "Starting Materials": [ "3-deoxy-D-glucopyranose", "Chlorine gas", "Acetic acid", "Sodium acetate", "Water" ], "Reaction": [ "Step 1: Dissolve 3-deoxy-D-glucopyranose in acetic acid and add sodium acetate to the solution.", "Step 2: Bubble chlorine gas through the solution at room temperature until the desired level of chlorination is achieved.", "Step 3: Quench the reaction by adding water to the solution.", "Step 4: Isolate the product by precipitation with ethanol or by column chromatography." ] }

CAS RN

22933-89-7

Product Name

3-Chloro-3-deoxy-D-glucopyranose

Molecular Formula

C₆H₁₁ClO₅

Molecular Weight

198.6

Origin of Product

United States

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